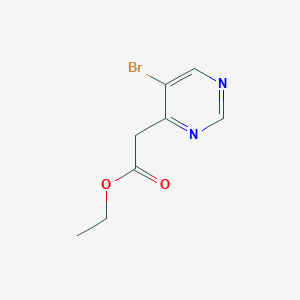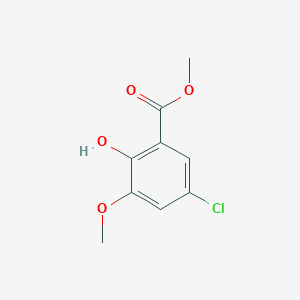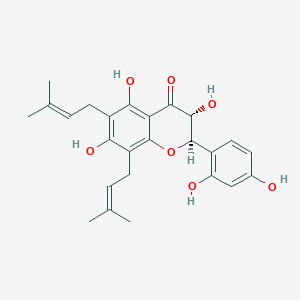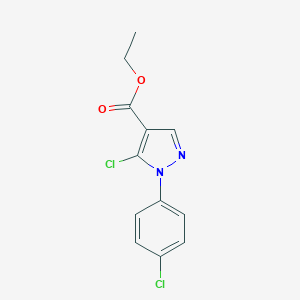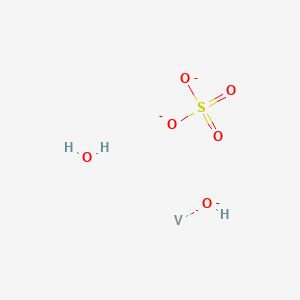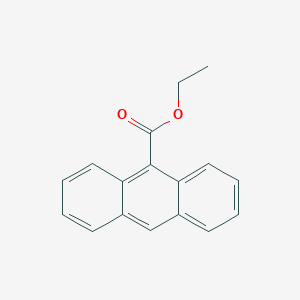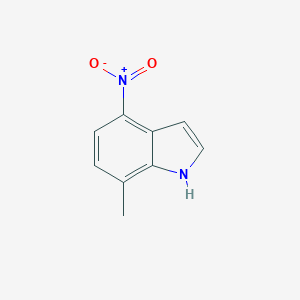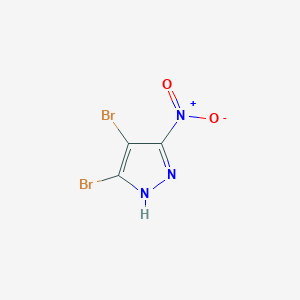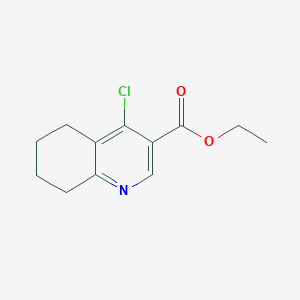
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
Effets Biochimiques Et Physiologiques
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell growth. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine, a neurotransmitter important for memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate in lab experiments is its potential applications in various fields. Additionally, it is relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the study of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, it can be studied for its potential use in material science and organic synthesis. Further research is needed to fully understand the potential applications of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate.
Conclusion
In conclusion, Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate is a chemical compound that has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Its synthesis method is relatively easy, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate involves the reaction of 4-chloroquinoline-3-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
111205-30-2 |
|---|---|
Nom du produit |
Ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate |
Formule moléculaire |
C12H14ClNO2 |
Poids moléculaire |
239.7 g/mol |
Nom IUPAC |
ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h7H,2-6H2,1H3 |
Clé InChI |
DKDMXYWZQVIKCI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2CCCCC2=C1Cl |
SMILES canonique |
CCOC(=O)C1=CN=C2CCCCC2=C1Cl |
Synonymes |
ethyl 4-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




